PTP1B-IN-3 - 809272-64-8

PTP1B-IN-3

Catalog Number: EVT-1171721
CAS Number: 809272-64-8
Molecular Formula: C12H7BrF2NO3P
Molecular Weight: 362.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phosphonic acids and their derivatives have garnered significant interest in the scientific community due to their structural similarity to naturally occurring phosphates and their resistance to hydrolytic cleavage by enzymes. This unique feature renders them valuable in various applications, including metabolic regulation, drug development, and as inhibitors in enzyme studies1. The incorporation of fluorine atoms and aromatic systems, such as naphthalene, into these molecules further enhances their biological activity and potential applications in fields like medicinal chemistry, nanotechnology, and materials science2345.

Applications in Various Fields

Medicinal Chemistry

In medicinal chemistry, the structural motif of α-aminophosphonates/phosphinates has been utilized to create a broad range of physiologically active compounds. These compounds have been applied in the development of drugs for various diseases, including metabolic disorders and hypertension. The difluoromethylenephosphonic acid group, in particular, has been used to obtain inhibitors for enzymes like PTP-1B, which are important in the regulation of insulin signaling and glucose homeostasis5.

Agrochemistry

Phosphonic and phosphonous acids have also shown promise as plant growth regulators. For example, 3-indolylmethylphosphonic acid has demonstrated significant activity in the pea test and the avena straight growth test, indicating its potential in enhancing plant growth and development6.

Material Science

In the field of materials science, phosphonated polymers derived from fluorinated poly(aryl ether) with bromophenyl pendant groups have exhibited excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity. These properties make them suitable candidates for polymeric electrolyte membranes in fuel cell applications4.

Nanotechnology and Biomedicine

The ability to form controlled supramolecular structures through non-covalent interactions, such as hydrogen bonding, has opened up applications in nanotechnology and biomedicine. Phosphonic acid appended naphthalene diimide, for instance, can self-assemble into flower-like nanostructures with potential uses in optoelectronics, chemosensors, and drug delivery systems3.

Source and Classification

PTP1B-IN-3 has been derived from natural products identified through bioassay-guided fractionation techniques. It has been classified under small molecule inhibitors specifically designed to target the active site of PTP1B. The compound's efficacy has been evaluated in various studies, demonstrating its potential to modulate PTP1B activity effectively.

Synthesis Analysis

The synthesis of PTP1B-IN-3 involves several key steps that can include:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various organic reactions.
  2. Reactions: Common synthetic methods may involve:
    • Condensation Reactions: To form the core structure of the inhibitor.
    • Functional Group Modifications: Such as alkylation or acylation to enhance binding affinity.
    • Purification Techniques: Such as chromatography to isolate the final product.
  3. Parameters: Key parameters during synthesis include temperature control, reaction time, and pH adjustments to optimize yield and purity.

Specific details on the synthetic pathway are often proprietary or found in specialized literature that outlines the exact reagents and conditions used.

Molecular Structure Analysis

PTP1B-IN-3's molecular structure can be characterized by:

  • Core Structure: Typically features a heterocyclic ring system that is crucial for binding to the active site of PTP1B.
  • Functional Groups: Various substituents that enhance solubility and binding affinity, which may include hydroxyl, methoxy, or halogen groups.
  • Molecular Weight: The molecular weight is generally calculated based on the sum of atomic weights of constituent atoms, contributing to its pharmacokinetic properties.

Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy are often employed to elucidate the precise three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

The chemical reactions involving PTP1B-IN-3 primarily focus on its interaction with PTP1B:

  • Inhibition Mechanism: PTP1B-IN-3 binds to the active site of PTP1B, preventing substrate access and subsequent dephosphorylation reactions.
  • Kinetics: Studies may measure inhibition constants (IC50 values) to quantify potency. For example, IC50 values in the low nanomolar range indicate high efficacy.
  • Stability Studies: Assessments under various conditions (pH, temperature) to determine the stability of PTP1B-IN-3 during storage and application.
Mechanism of Action

The mechanism of action for PTP1B-IN-3 involves:

  • Binding Affinity: The compound competes with substrate molecules for binding at the active site of PTP1B.
  • Conformational Changes: Upon binding, it induces conformational changes in the enzyme that stabilize an inactive state, thereby inhibiting its phosphatase activity.

In silico studies often complement experimental data by simulating interactions at the molecular level, providing insights into binding affinities and potential off-target effects.

Physical and Chemical Properties Analysis

Key physical and chemical properties of PTP1B-IN-3 include:

  • Solubility: Typically assessed in various solvents to determine suitability for biological assays.
  • Melting Point: Provides information about purity; higher melting points generally indicate higher purity levels.
  • Stability Profile: Evaluated under different environmental conditions to ensure efficacy over time.

These properties are critical for determining formulation strategies and delivery methods in clinical settings.

Applications

PTP1B-IN-3 has several scientific applications:

  • Therapeutic Development: As a potential treatment for metabolic disorders such as type 2 diabetes by enhancing insulin signaling pathways.
  • Research Tool: Used in biochemical assays to study the role of protein tyrosine phosphatases in cellular signaling pathways.
  • Drug Discovery: Serves as a lead compound for developing new inhibitors targeting similar phosphatases involved in other diseases.
Structural Biology of PTP1B and Inhibitor Design

Catalytic Domain Architecture and Active-Site Dynamics

The catalytic domain of Protein Tyrosine Phosphatase 1B (residues 1–301) features a highly conserved phosphate-binding loop (P-loop: VHCSAGXGRTG) that houses the nucleophilic cysteine 215 (C215) essential for phosphotyrosine hydrolysis. This domain adopts a classic protein tyrosine phosphatase fold characterized by a central β-sheet flanked by α-helices. Key catalytic loops include:

  • WPD loop (residues 179–187): Contains aspartic acid 181 (D181), which protonates the tyrosine leaving group during catalysis. This loop undergoes a conformational shift from "open" (unliganded) to "closed" (substrate-bound) states, moving >8 Å to enclose substrates [3] [5].
  • Q loop: Features glutamine 262 (Q262), which positions a water molecule for nucleophilic attack on the phosphocysteine intermediate.
  • Substrate-binding loop: Governs tyrosine specificity [3].

Recent computational crystallographic analyses revealed 65 novel fragment-binding sites within the catalytic domain, with 50% representing previously hidden states. These fragments induce conformational changes in the WPD loop, altering catalytic efficiency. Dynamic studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrate that active-site inhibitors like TCS401 stabilize the closed WPD conformation, reducing flexibility across catalytic loops while increasing rigidity in distal regions (>35 Å away) [1] [5].

Table 1: Key Structural Elements of Protein Tyrosine Phosphatase 1B Catalytic Domain

Structural ElementResiduesFunctional RoleConformational States
P-loop (Phosphate-binding loop)214–221Nucleophilic catalysis via C215Rigid; binds phosphate
WPD loop179–187Acid/base catalysis via D181Open (inactive) ↔ Closed (active)
Q loop258–264Water activation via Q262Moderate flexibility
Substrate-binding loop278–285Tyrosine specificitySubstrate-dependent dynamics

Allosteric Regulation Mechanisms in Protein Tyrosine Phosphatase 1B

Helix α7 Dynamics and WPD-Loop Conformational Coupling

Helix α7 (residues 280–290) serves as a critical allosteric nexus located ~20 Å from the catalytic site. Nuclear magnetic resonance relaxation studies reveal exceptional backbone flexibility in helix α7, with chemical shift indices indicating partial helical dissolution in solution. This dynamism is mechanistically coupled to WPD loop conformation:

  • Active-site ligand binding (e.g., TCS401) orders helix α7 and stabilizes the closed WPD state, as confirmed by attenuated HDX rates [3] [5].
  • Allosteric inhibitors (e.g., BB3) bind at the junction of helices α3, α6, and α7, displacing helix α7 and trapping the WPD loop in an open conformation. This inhibits catalysis despite no direct interaction with the active site [5].

Fragment screening identified compounds that bridge helix α7 to adjacent allosteric sites, inducing long-range conformational changes propagating through a conserved pathway involving loop L11 (residues 150–153). Molecular dynamics simulations confirm that helix α7 dynamics regulate WPD mobility via a network of hydrophobic interactions [1] [3].

Table 2: Experimentally Validated Allosteric Sites in Protein Tyrosine Phosphatase 1B

Allosteric SiteLocationKey ResiduesLigand-Induced EffectFunctional Consequence
BB siteJunction of α3/α6/α7F280, Y301, F196Displaces helix α7WPD loop opening
Secondary pocketAdjacent to α7K287, E290Links adjacent sitesAlters α7 dynamics
Novel fragment siteNear L11 loopR150, D153Couples to WPD loopModulates catalytic rate

Proline-Rich Region as a Protein-Protein Interaction Hub

The proline-rich PEST domain (residues 301–321) mediates Protein Tyrosine Phosphatase 1B’s localization and allosteric regulation through protein interactions. Key findings include:

  • Growth factor receptor-bound protein 2 binding: The C-terminal SH3 domain of growth factor receptor-bound protein 2 engages proline 309 and proline 312 in Protein Tyrosine Phosphatase 1B, inducing allosteric activation confirmed by nuclear magnetic resonance chemical shift perturbations and HDX-MS. This interaction enhances catalytic efficiency by >2-fold [7].
  • Dimerization: Bimolecular fluorescence complementation assays demonstrate growth factor receptor-bound protein 2-independent homodimerization via the PEST domain, potentially regulating phosphatase clustering on the endoplasmic reticulum membrane [6].

The PEST domain serves as a recruitment platform for insulin receptor substrate 1 and other signaling proteins, positioning substrates for efficient dephosphorylation. Proteomic analyses identified 17 PEST domain interactors, suggesting broad potential for allosteric regulation [7].

Membrane Localization Domain and Endoplasmic Reticulum Anchoring

Protein Tyrosine Phosphatase 1B’s endoplasmic reticulum localization is governed by a C-terminal tail-anchor sequence (residues 400–435), featuring:

  • Transmembrane domain: Residues 401–422 form a hydrophobic α-helix that inserts post-translationally into the endoplasmic reticulum membrane. Truncation analyses show residues 401–422 are sufficient for endoplasmic reticulum targeting, with no sequence-specific requirements observed [4] [8].
  • Cytoplasmic orientation: Subcellular fractionation confirms the catalytic domain faces the cytosol, enabling access to membrane-proximal substrates [8].

The anchor tolerates significant modifications:

  • Removal of up to seven C-terminal residues preserves endoplasmic reticulum localization.
  • Single hydrophobic substitutions (e.g., valine 417 to alanine) do not disrupt membrane insertion, confirming physicochemical properties (hydrophobicity, length) dominate over specific residues. This plasticity enables engineering of fluorescently tagged constructs without loss of localization [4] [6].

Endoplasmic reticulum membrane anchoring spatially constrains Protein Tyrosine Phosphatase 1B’s activity to regions near endoplasmic reticulum-plasma membrane contact sites, facilitating interactions with insulin receptor and other transmembrane targets. Recent models propose endoplasmic reticulum extensions deliver Protein Tyrosine Phosphatase 1B to juxtamembrane substrates without anchor cleavage [6] [8].

Properties

CAS Number

809272-64-8

Product Name

PTP1B-IN-3

IUPAC Name

[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid

Molecular Formula

C12H7BrF2NO3P

Molecular Weight

362.06 g/mol

InChI

InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19)

InChI Key

BWJOQFMMTKEZGA-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br

Synonyms

[(3-Bromo-7-cyano-2-naphthalenyl)difluoromethyl]phosphonic Acid Diammonium Salt

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br

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